![molecular formula C11H13IN4O B11783964 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine: is a heterocyclic compound that features a pyrazolo[3,4-b]pyrazine core with an iodo substituent at the 3-position, a methyl group at the 5-position, and a tetrahydro-2H-pyran-2-yl group at the 1-position
准备方法
合成路线和反应条件: 3-碘-5-甲基-1-(四氢-2H-吡喃-2-基)-1H-吡唑并[3,4-b]吡嗪的合成通常涉及以下步骤:
吡唑并[3,4-b]吡嗪核心的形成: 可以通过适当的肼衍生物与二酮或其他合适的先驱体环化来实现。
碘取代基的引入: 通常在受控条件下使用碘或N-碘代琥珀酰亚胺(NIS)等试剂通过碘化反应完成。
四氢-2H-吡喃-2-基的连接: 此步骤涉及用四氢-2H-吡喃-2-基卤化物或类似试剂烷基化吡唑并[3,4-b]吡嗪核心。
工业生产方法: 该化合物的工业生产方法可能涉及优化上述合成路线以确保高收率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,如色谱法和结晶。
化学反应分析
反应类型:
氧化: 该化合物可以进行氧化反应,特别是在甲基处,导致形成相应的醇、醛或羧酸。
还原: 还原反应可以针对碘取代基,将其转化为氢原子或其他官能团。
取代: 碘取代基可以通过取代反应被各种亲核试剂取代,形成具有不同官能团的新衍生物。
常用试剂和条件:
氧化: 在酸性或碱性条件下可以使用高锰酸钾(KMnO4)或三氧化铬(CrO3)等试剂。
还原: 通常使用硼氢化钠(NaBH4)或氢化铝锂(LiAlH4)等试剂。
取代: 在催化剂存在下或在热条件下可以使用胺、硫醇或醇盐等亲核试剂。
主要产品:
氧化: 形成醇、醛或羧酸。
还原: 形成脱碘衍生物。
取代: 形成具有各种官能团取代碘取代基的新衍生物。
科学研究应用
化学: 该化合物用作合成更复杂分子的构建块,特别是在开发具有潜在生物活性的新型杂环化合物方面。
生物学: 它可用于研究酶相互作用,并作为探针研究涉及吡唑并[3,4-b]吡嗪衍生物的生物途径。
工业: 由于其独特的结构特征,它可用于开发新型材料,如聚合物和涂料。
作用机制
3-碘-5-甲基-1-(四氢-2H-吡喃-2-基)-1H-吡唑并[3,4-b]吡嗪的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的结构使其能够与这些靶标的活性位点相匹配,调节它们的活性并导致各种生物效应。所涉及的具体途径取决于具体的应用和目标。
相似化合物的比较
类似化合物:
3-碘-1-四氢吡喃-2-基-吡唑: 结构类似,但缺少吡唑并[3,4-b]吡嗪核心。
四氢-4-甲基-2H-吡喃-2-酮: 与四氢-2H-吡喃-2-基相同,但核心结构不同。
(2R,4R)-4-甲基-2-(2-甲基丙-1-烯-1-基)四氢-2H-吡喃: 与四氢-2H-吡喃-2-基相同,但其余结构不同。
独特之处: 3-碘-5-甲基-1-(四氢-2H-吡喃-2-基)-1H-吡唑并[3,4-b]吡嗪之所以独特,是因为它将吡唑并[3,4-b]吡嗪核心与碘和四氢-2H-吡喃-2-基取代基结合在一起。这种独特的结构赋予了其他类似化合物中不存在的特定化学和生物学性质。
属性
分子式 |
C11H13IN4O |
|---|---|
分子量 |
344.15 g/mol |
IUPAC 名称 |
3-iodo-5-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C11H13IN4O/c1-7-6-13-11-9(14-7)10(12)15-16(11)8-4-2-3-5-17-8/h6,8H,2-5H2,1H3 |
InChI 键 |
FGXYSDXXOHMLRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C(=N1)C(=NN2C3CCCCO3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one](/img/structure/B11783883.png)
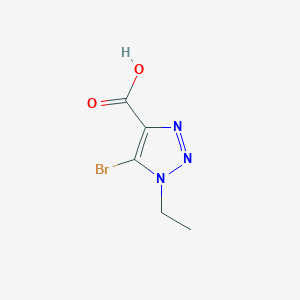
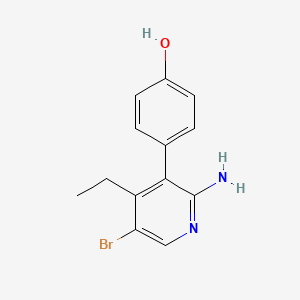

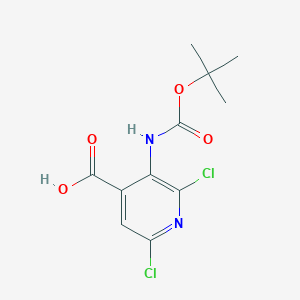
![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)




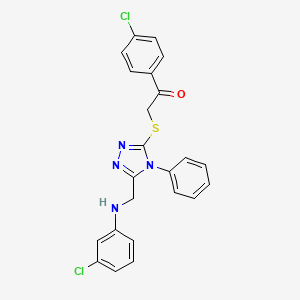
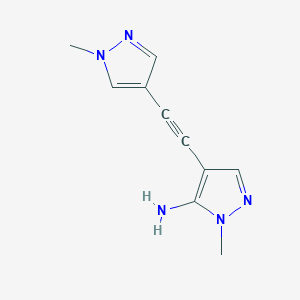
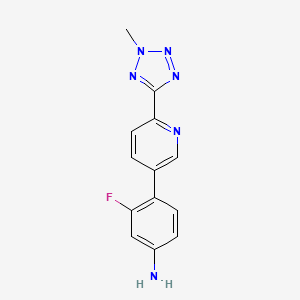
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
